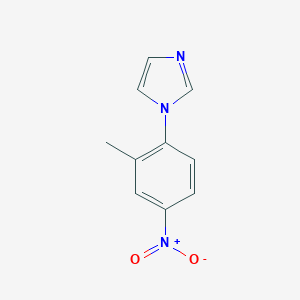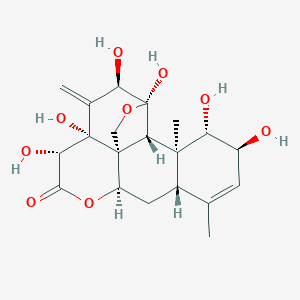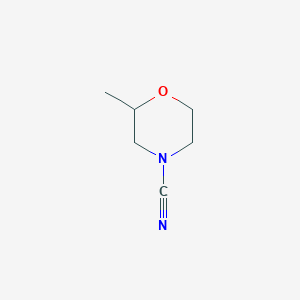
1-(2-Methyl-4-nitrophenyl)-1H-imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Methyl-4-nitrophenyl)-1H-imidazole, also known as MNIP, is a chemical compound that belongs to the imidazole family. It has gained significant attention in scientific research due to its unique properties and potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 1-(2-Methyl-4-nitrophenyl)-1H-imidazole is not fully understood. However, it is believed to exert its effects by inhibiting various enzymes and signaling pathways. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. It has also been shown to inhibit the activity of protein kinase C (PKC), an enzyme involved in cell signaling.
Biochemical and Physiological Effects
This compound has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that this compound inhibits the growth of cancer cells and reduces inflammation. In vivo studies have shown that this compound has a protective effect against neuronal damage caused by oxidative stress. This compound has also been shown to have insecticidal and fungicidal properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(2-Methyl-4-nitrophenyl)-1H-imidazole has several advantages for lab experiments. It is relatively easy to synthesize and has high purity and yield. This compound is also stable under various conditions, making it suitable for long-term storage. However, this compound has some limitations for lab experiments. It is not water-soluble, which can limit its use in aqueous environments. This compound can also be toxic at high concentrations, which can limit its use in some experiments.
Direcciones Futuras
There are several future directions for the study of 1-(2-Methyl-4-nitrophenyl)-1H-imidazole. In medicine, this compound could be further studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease. In agriculture, this compound could be further studied for its potential use as a natural pesticide. In material science, this compound could be further studied for its potential use in the development of OLEDs. Additionally, the mechanism of action of this compound could be further elucidated to better understand its effects in various fields.
Conclusion
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications in various fields. This compound can be synthesized using various methods and has been extensively studied for its potential applications in medicine, agriculture, and material science. This compound exerts its effects by inhibiting various enzymes and signaling pathways and has several advantages and limitations for lab experiments. There are several future directions for the study of this compound, including its potential use in the treatment of Alzheimer's disease and Parkinson's disease, as a natural pesticide, and in the development of OLEDs.
Métodos De Síntesis
1-(2-Methyl-4-nitrophenyl)-1H-imidazole can be synthesized using various methods, including the reaction of 2-methyl-4-nitrophenylhydrazine with glyoxal in the presence of ammonium acetate. Another method involves the reaction of 2-methyl-4-nitrophenylhydrazine with glyoxylic acid in the presence of sodium acetate. Both methods yield this compound with high purity and yield.
Aplicaciones Científicas De Investigación
1-(2-Methyl-4-nitrophenyl)-1H-imidazole has been extensively studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, this compound has been shown to exhibit anti-inflammatory and anti-tumor properties. It has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease. In agriculture, this compound has been shown to have insecticidal and fungicidal properties. In material science, this compound has been studied for its potential use in the development of organic light-emitting diodes (OLEDs).
Propiedades
IUPAC Name |
1-(2-methyl-4-nitrophenyl)imidazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2/c1-8-6-9(13(14)15)2-3-10(8)12-5-4-11-7-12/h2-7H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHNFMVZNYHOHIK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])N2C=CN=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40435296 |
Source


|
| Record name | 1-(2-Methyl-4-nitrophenyl)-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40435296 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
154164-39-3 |
Source


|
| Record name | 1-(2-Methyl-4-nitrophenyl)-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40435296 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(2,5-Difluorophenyl)methyl]piperidine](/img/structure/B128919.png)
![(4R,8R,18R,23S,27R)-12,14,23,31,33-Pentahydroxy-4,8,18,27-tetramethyl-3,7,17,21,26-pentaoxatricyclo[27.4.0.010,15]tritriaconta-1(29),10(15),11,13,30,32-hexaene-2,6,16,20,25-pentone](/img/structure/B128921.png)



![(1R,2S,5R)-2-propan-2-yl-8-oxabicyclo[3.2.1]oct-6-en-3-one](/img/structure/B128929.png)




![1-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B128944.png)


